Cyclopenta-1,3-diene;niobium(5+);tetrachloride

Catalog No.
S3413987
CAS No.
33114-15-7
M.F
C5H5Cl4Nb
M. Wt
299.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopenta-1,3-diene;niobium(5+);tetrachloride

CAS Number

33114-15-7

Product Name

Cyclopenta-1,3-diene;niobium(5+);tetrachloride

IUPAC Name

cyclopenta-1,3-diene;niobium(5+);tetrachloride

Molecular Formula

C5H5Cl4Nb

Molecular Weight

299.8 g/mol

InChI

InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-3H,4H2;4*1H;/q-1;;;;;+5/p-4

InChI Key

KAWQZSRKEBAOSY-UHFFFAOYSA-J

SMILES

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5]

Canonical SMILES

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5]

Catalysis

One promising area of research for cyclopentadienylniobium(V) tetrachloride is in catalysis. Studies have shown that the compound can act as a catalyst for various organic reactions, including:

  • Polymerization: The complex has been found to be an effective catalyst for the polymerization of olefins, which are hydrocarbons with one or more double bonds. This research holds promise for the development of new and improved methods for producing various polymers ().
  • Hydrosilylation: The compound can also catalyze the hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond (Si-H) across a double bond (C=C). This reaction is valuable for the synthesis of various organosilicon compounds, which have numerous applications in materials science and medicine ().

Materials Science

Another area of scientific exploration for cyclopentadienylniobium(V) tetrachloride is in materials science. Researchers are investigating the potential of the compound for various applications, such as:

  • Precursor for metal-organic frameworks (MOFs): The complex can be used as a precursor for the synthesis of MOFs, which are porous materials with a well-defined crystalline structure. MOFs have potential applications in gas storage, separation, and catalysis due to their large surface area and tunable pore size ().
  • Development of new functional materials: The unique properties of the complex, such as its thermal stability and Lewis acidity, make it a potential candidate for the development of new functional materials with applications in electronics, photonics, and other fields ().

Cyclopenta-1,3-diene;niobium(5+);tetrachloride, with the chemical formula C5H6NbCl4\text{C}_5\text{H}_6\text{NbCl}_4, is a coordination compound formed from cyclopenta-1,3-diene and niobium in its pentavalent state, coordinated with four chloride ions. This compound exhibits unique properties due to the presence of both a cyclic diene and a transition metal, making it significant in organometallic chemistry. The structure typically features a niobium atom at the center, surrounded by four chloride ions and coordinated with the cyclopentadienyl ligand derived from cyclopenta-1,3-diene.

Cyclopenta-1,3-diene is known for its reactivity in Diels-Alder reactions, where it acts as a diene to form cycloadducts with various dienophiles. When combined with niobium(5+) tetrachloride, the compound can facilitate metal-catalyzed reactions, enhancing the reactivity of cyclopenta-1,3-diene in synthetic pathways. Notably, niobium(5+) tetrachloride can undergo disproportionation reactions under certain conditions, leading to the formation of niobium(4+) chloride and niobium(6+) chloride .

The synthesis of cyclopenta-1,3-diene;niobium(5+);tetrachloride can be achieved through several methods:

  • Direct Reaction: Cyclopenta-1,3-diene can be reacted with niobium pentachloride under controlled conditions to yield cyclopenta-1,3-diene;niobium(5+);tetrachloride.
  • Reduction Method: Niobium pentachloride can be reduced using elemental niobium or aluminum in the presence of cyclopenta-1,3-diene to produce the desired compound .
  • Ligand Exchange: This method involves exchanging ligands on existing niobium complexes to incorporate cyclopenta-1,3-diene into the structure.

Cyclopenta-1,3-diene;niobium(5+);tetrachloride has several applications:

  • Catalysis: It serves as a catalyst in organic synthesis reactions, particularly Diels-Alder reactions and other cycloaddition processes.
  • Material Science: This compound can be used in developing new materials due to its unique electronic properties.
  • Organometallic Chemistry: It provides insights into metal-ligand interactions and the behavior of transition metals in organic reactions.

Interaction studies involving cyclopenta-1,3-diene;niobium(5+);tetrachloride primarily focus on its reactivity and coordination chemistry. Research indicates that the presence of niobium enhances the electrophilic character of cyclopenta-1,3-diene, making it more reactive towards various nucleophiles and dienophiles in Diels-Alder reactions. Additionally, studies on its stability and reactivity under different conditions are essential for understanding its potential applications in catalysis .

Several compounds are structurally or functionally similar to cyclopenta-1,3-diene;niobium(5+);tetrachloride. These include:

Compound NameStructure TypeUnique Features
Cyclopentadienyliron(II) chlorideOrganometallic complexKnown for its use in organic synthesis as a catalyst
Cyclopentadienylmanganese(II) bromideOrganometallic complexExhibits unique reactivity patterns due to manganese
Cyclopentadienylcopper(I) complexOrganometallic complexInvolved in various coupling reactions
Niobium(V) oxideInorganic compoundUsed in catalysis and materials science

Cyclopenta-1,3-diene;niobium(5+);tetrachloride stands out due to its combination of a cyclic diene with a transition metal that can facilitate unique catalytic pathways not observed in simpler organometallic complexes.

Traditional Salt Metathesis Routes for CpNbCl₄ Synthesis

The synthesis of CpNbCl₄ predominantly relies on salt metathesis reactions between niobium pentachloride (NbCl₅) and cyclopentadienyl reagents. A representative pathway involves the reaction of NbCl₅ with sodium cyclopentadienide (NaCp) in anhydrous tetrahydrofuran (THF), yielding CpNbCl₄ and NaCl as byproducts [1] [5]. This method capitalizes on the nucleophilic displacement of chloride ligands by the cyclopentadienyl anion, with stoichiometric control ensuring selective substitution:

$$
\text{NbCl}5 + \text{NaCp} \xrightarrow{\text{THF}} \text{CpNbCl}4 + \text{NaCl}
$$

The crystalline product is typically isolated via vacuum sublimation or recrystallization from dichloromethane [1]. Structural analyses reveal a pseudotetrahedral geometry around the niobium center, with the cyclopentadienyl ligand occupying one axial position and chloride ligands forming a distorted trigonal planar arrangement [5].

Table 1: Representative Salt Metathesis Syntheses of CpNbCl₄ Derivatives

Starting MaterialReagentSolventProductReference
NbCl₅NaCpTHFCpNbCl₄ [1] [5]
CpNbCl₄PMePh₂CH₂Cl₂CpNbCl₄(PMePh₂) [1]
CpNbCl₄HC(C(Me)NAr)₂LiTHF(BDI)Nb(N^tBu)Cl₂py [3]

Novel Solvothermal Approaches in Niobium Coordination Chemistry

Recent advances leverage solvothermal conditions to enhance the crystallinity and stability of niobium metallocene complexes. In one approach, CpNbCl₄ is heated with tertiary phosphines (e.g., PMePh₂) in acetonitrile at 80°C under autogenous pressure, facilitating the formation of adducts such as CpNbCl₄(PMePh₂) [1]. The elevated temperature promotes ligand dissociation and reorganization, yielding products with improved purity compared to room-temperature methods [1].

Solvent choice profoundly influences reaction outcomes. For instance, ethyl acetate and acetonitrile—common solvents in NbCl₅-mediated epoxide ring-opening reactions [4]—have been adapted for niobium metallocene synthesis. Polar aprotic solvents stabilize intermediate charged species, while coordinating solvents (e.g., pyridine) modulate ligand exchange kinetics [3].

Ligand Exchange Dynamics in Mixed Chloride-Cp Systems

The chloride ligands in CpNbCl₄ exhibit marked lability, enabling substitution with diverse donor ligands. Phosphines, isocyanides, and pyridine derivatives readily displace chloride ions, as demonstrated by the synthesis of [CpNb(η⁵-C₅H₄SiMe₃)₂(CNR)(PMePh₂)]I complexes [1]. Kinetic studies reveal that chloride substitution follows a dissociative mechanism, with rate constants dependent on ligand steric bulk and electronic donor strength [3].

Notably, the introduction of chelating ligands such as β-diketiminates (BDI) induces structural rearrangements. For example, treatment of CpNbCl₄ with Li(BDI)·OEt₂ in THF produces (BDI)Nb(N^tBu)Cl₂py, where one chloride and the cyclopentadienyl ligand are replaced by the BDI framework and a tert-butylimido group [3]. This reactivity underscores CpNbCl₄’s versatility in accessing high-valent niobium complexes with tailored coordination spheres.

Table 2: Ligand Exchange Reactions of CpNbCl₄

LigandConditionsProductKey ObservationReference
PMePh₂CH₂Cl₂, 25°CCpNbCl₄(PMePh₂)Trigonal bipyramidal geometry [1]
HC(C(Me)NAr)₂LiTHF, −78°C(BDI)Nb(N^tBu)Cl₂pyPyridine lability at RT [3]
CNR (R = Xylyl)Toluene, reflux[CpNb(CNR)(PMePh₂)]IIsocyanide π-backbonding [1]

Fundamental Principles of Single-Crystal X-ray Diffraction for Organometallic Compounds

Single-crystal X-ray diffraction remains the primary structural characterization technique for organometallic compounds, providing definitive information about bond lengths, bond angles, and three-dimensional molecular arrangements [1] [2]. For niobium organometallic complexes, X-ray crystallography has proven particularly valuable in determining the coordination geometry and identifying structural variations between different crystalline forms [3] [4].

The technique relies on the interaction between incident X-rays and the crystalline sample, following Bragg's Law ($$n\lambda = 2d\sin\theta$$), where constructive interference occurs when specific geometric conditions are satisfied [5]. Modern diffractometers utilize CCD or image plate detectors to capture diffraction patterns, enabling rapid data collection and precise structure determination [6].

Structural Characteristics of Cyclopentadienylniobium Tetrachloride

Cyclopentadienylniobium tetrachloride adopts an octahedral geometry with the cyclopentadienyl ligand occupying one coordination site and four chloride ions completing the coordination sphere [7]. Crystallographic studies of related niobium organometallic complexes reveal typical niobium-chloride bond lengths ranging from 2.38 to 2.45 Å [7]. The cyclopentadienyl ligand exhibits $$\eta^5$$-coordination, contributing to the compound's structural stability and electronic configuration [7].

Table 1: Structural Parameters for Cyclopentadienylniobium Tetrachloride Polymorphs

ParameterPolymorph IPolymorph IIReference
Molecular FormulaC₅H₅Cl₄NbC₅H₅Cl₄Nb [8] [9]
Molecular Weight299.81 g/mol299.81 g/mol [8] [9]
Melting Point260°C180°C [10] [9]
Crystal SystemMonoclinicOrthorhombic [7]
Space GroupP21/cPnma [7]
Nb-Cl Bond Length2.40-2.43 Å2.38-2.45 Å [7]
Nb-Cp Distance2.15 Å2.18 Å [7]

Polymorphic Behavior in Organometallic Crystals

Polymorphism in organometallic compounds represents a significant structural phenomenon where identical chemical compositions can adopt different crystalline arrangements [11]. The occurrence of multiple polymorphic forms in cyclopentadienylniobium tetrachloride reflects variations in intermolecular packing arrangements and crystal lattice parameters [12] [13].

Crystal structure prediction studies suggest that polymorphic forms typically exist within a narrow energy window, often less than 7 kJ/mol from the most stable structure [14]. For niobium organometallic complexes, factors influencing polymorphism include temperature-dependent crystallization conditions, solvent interactions, and kinetic versus thermodynamic control during crystal formation [12] [15].

Temperature-Dependent Crystallization Studies

Variable-temperature crystallization experiments reveal distinct polymorphic preferences for cyclopentadienylniobium tetrachloride. High-temperature crystallization (above 200°C) favors the formation of the thermodynamically stable polymorph with higher melting point characteristics [10] [9]. Conversely, low-temperature crystallization or rapid cooling conditions promote the formation of metastable polymorphic forms [15] [16].

Table 2: Crystallization Conditions and Resulting Polymorphs

Temperature RangeCrystallization TimeResulting PolymorphCrystal HabitReference
180-200°C24-48 hoursForm I (stable)Prismatic needles [9]
120-150°C72-96 hoursForm II (metastable)Plate-like crystals [10]
Room temperature1-2 weeksMixed phasesIrregular crystals [9]
Rapid coolingMinutesAmorphous/Form IIMicrocrystalline [17]

Powder Diffraction Analysis

Powder X-ray diffraction serves as a complementary technique for polymorphic identification when single crystals are unavailable or when examining bulk material composition [13]. The technique enables rapid phase identification through characteristic diffraction peak patterns specific to each polymorphic form [18].

Comparative powder diffraction studies of cyclopentadienylniobium tetrachloride polymorphs reveal distinct peak positions and relative intensities. Form I exhibits characteristic peaks at 2θ values of 12.3°, 15.7°, and 23.4°, while Form II shows shifted peaks at 11.8°, 16.2°, and 24.1° [18]. These differences reflect variations in unit cell parameters and molecular packing arrangements between polymorphic forms.

Lattice Parameter Determination

Precise lattice parameter measurements provide quantitative structural information distinguishing polymorphic forms. Single-crystal diffraction data reveal significant variations in unit cell dimensions between different crystalline modifications [19]. For niobium organometallic compounds, typical lattice parameters range from 8-15 Å for the a and b axes, with c-axis dimensions varying from 10-20 Å depending on molecular packing efficiency [20] [21].

Crystal density calculations based on lattice parameters and molecular packing arrangements provide additional structural validation. Higher density polymorphs typically represent more thermodynamically stable forms, reflecting optimized intermolecular interactions and space-filling efficiency [22] [14].

Solid-State Nuclear Magnetic Resonance Spectroscopy of Quadrupolar Niobium Nuclei

Theoretical Background of Niobium-93 NMR Spectroscopy

Niobium-93 represents one of the most NMR-receptive nuclei with 100% natural abundance and a nuclear spin of I = 9/2 [23]. The nucleus exhibits significant quadrupolar characteristics due to its non-spherical nuclear charge distribution, resulting in interactions between the nuclear quadrupole moment and local electric field gradients [24] [25]. This quadrupolar nature necessitates specialized NMR techniques for accurate spectral analysis and parameter extraction.

The quadrupolar interaction represents the dominant relaxation mechanism in niobium-93 NMR, often leading to broad spectral features that require high-field magnets and advanced pulse sequences for resolution enhancement [26] [27]. Quadrupolar coupling constants for niobium compounds typically range from 1-60 MHz, depending on the local coordination environment and molecular geometry [24] [28].

Magic Angle Spinning Techniques for Niobium Organometallics

Magic angle spinning at 54.74° effectively averages anisotropic interactions in solid-state NMR, significantly improving spectral resolution for quadrupolar nuclei [29]. For cyclopentadienylniobium tetrachloride, MAS NMR enables the observation of distinct niobium environments and quantification of quadrupolar parameters [24] [30].

Table 3: Niobium-93 NMR Parameters for Organometallic Complexes

CompoundChemical Shift (ppm)Quadrupolar Coupling Constant (MHz)Asymmetry ParameterReference
CpNbCl₄-185054.50.3 [24] [30]
Cp*NbCl₄-182052.10.4 [24]
CpNb(CO)₄-21008.20.1 [24]
LiNbO₃-105019.70.82 [31]
NaNbO₃-110019.70.82 [25] [27]

Quadrupolar Coupling Constant Analysis

The quadrupolar coupling constant provides direct information about the electric field gradient at the niobium nucleus, reflecting local coordination geometry and electronic environment [28]. For cyclopentadienylniobium tetrachloride, the measured coupling constant of 54.5 MHz indicates a highly distorted coordination environment characteristic of mixed ligand systems [24] [30].

Theoretical calculations using density functional theory methods enable prediction of quadrupolar parameters and correlation with experimental measurements [28]. The excellent agreement between calculated and experimental values validates both the structural models and computational approaches used for parameter prediction [24].

Multiple-Quantum Magic Angle Spinning Spectroscopy

Multiple-quantum magic angle spinning (MQMAS) techniques provide enhanced resolution for quadrupolar nuclei by correlating multiple-quantum and single-quantum coherences [25] [27]. For niobium-93 spectroscopy, MQMAS yields spectra with approximately one order of magnitude higher resolution compared to conventional MAS experiments [25].

The technique enables separation of chemical shift and quadrupolar interactions, facilitating accurate determination of isotropic chemical shifts and quadrupolar parameters [27]. Application to cyclopentadienylniobium compounds reveals multiple niobium environments in polymorphic forms, supporting structural diversity identified by X-ray diffraction [30].

Temperature-Dependent NMR Studies

Variable-temperature solid-state NMR experiments provide insights into molecular dynamics and structural phase transitions in niobium organometallics [24] [32]. Temperature-dependent changes in quadrupolar parameters reflect alterations in local symmetry and molecular motion [31].

For cyclopentadienylniobium tetrachloride, increasing temperature results in systematic changes in quadrupolar coupling constants and chemical shifts, indicating enhanced molecular motion and potential phase transitions [24]. These dynamic effects provide valuable information about thermal stability and structural flexibility in different polymorphic forms.

Table 4: Temperature-Dependent Niobium-93 NMR Parameters

Temperature (K)Chemical Shift (ppm)Coupling Constant (MHz)Linewidth (Hz)Reference
298-185054.515000 [24]
350-184552.812000 [24]
400-184050.29000 [24]
450-183547.67500 [24]

Quantum Chemical Calculations of NMR Parameters

First-principles calculations using gauge-including projector augmented wave (GIPAW) methods enable accurate prediction of niobium-93 NMR parameters [28]. These calculations provide detailed correlations between structural features and observed spectroscopic properties, facilitating interpretation of experimental data [24].

For cyclopentadienylniobium compounds, calculated chemical shielding tensors show excellent agreement with experimental chemical shifts, validating both the structural models and computational methodologies [30]. Electric field gradient calculations reproduce experimental quadrupolar parameters within acceptable error limits, supporting the reliability of theoretical predictions [28].

Temperature-Dependent Vibrational Spectroscopy Studies

Fundamental Principles of Vibrational Spectroscopy for Organometallic Compounds

Vibrational spectroscopy provides detailed information about molecular structure, bonding characteristics, and dynamic behavior in organometallic compounds [33]. For cyclopentadienylniobium tetrachloride, both infrared and Raman spectroscopy reveal characteristic vibrational modes associated with metal-ligand bonds, cyclopentadienyl ring vibrations, and metal-chloride stretching frequencies [34] [35].

The technique enables identification of different polymorphic forms through distinctive vibrational fingerprints, complementing X-ray diffraction and NMR spectroscopic analyses [36] [37]. Temperature-dependent measurements provide insights into structural phase transitions, molecular dynamics, and thermal stability characteristics [32] [38].

Infrared Spectroscopic Analysis

Infrared spectroscopy of cyclopentadienylniobium tetrachloride reveals characteristic absorption bands in several key regions. The cyclopentadienyl C-H stretching vibrations appear at 3100-3150 cm⁻¹, while C-C stretching modes occur at 1400-1500 cm⁻¹ [39] [40]. Metal-chloride stretching vibrations are observed in the 300-500 cm⁻¹ region, providing direct information about niobium-chloride bond characteristics [39].

Table 5: Characteristic Infrared Absorption Frequencies for Cyclopentadienylniobium Tetrachloride

Vibrational ModeFrequency (cm⁻¹)IntensityAssignmentReference
C-H stretch (Cp)3120mediumν(C-H) asymmetric [39]
C-H stretch (Cp)3080mediumν(C-H) symmetric [39]
C-C stretch (Cp)1440strongν(C-C) ring [39]
C-C stretch (Cp)1380mediumν(C-C) ring [39]
Nb-Cl stretch420strongν(Nb-Cl) asymmetric [39]
Nb-Cl stretch380strongν(Nb-Cl) symmetric [39]
Ring deformation1110mediumδ(C-H) in-plane [39]
Ring deformation820weakδ(C-H) out-of-plane [39]

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be infrared-inactive [34] [35]. For niobium organometallic compounds, Raman spectroscopy effectively probes metal-ligand vibrations and ring breathing modes that provide structural fingerprints [37].

Fourier transform Raman spectroscopy using near-infrared excitation minimizes fluorescence interference commonly encountered with colored organometallic complexes [34]. This approach enables acquisition of high-quality spectra for cyclopentadienylniobium compounds that would otherwise exhibit significant photodecomposition under visible laser irradiation [34].

Temperature-Dependent Vibrational Frequency Shifts

Temperature-dependent vibrational spectroscopy reveals systematic frequency shifts that provide insights into structural dynamics and phase transitions [32] [38]. For organometallic compounds, vibrational frequencies typically exhibit both positive and negative temperature coefficients depending on the specific vibrational mode and molecular environment [32].

High-frequency vibrational modes in cyclopentadienylniobium tetrachloride show temperature-dependent shifts primarily attributed to anharmonic interactions with other vibrational modes [32] [38]. These intramolecular vibrational coupling effects often represent the dominant contribution to temperature sensitivity, particularly for modes with smaller transition dipole moments [32].

Table 6: Temperature-Dependent Vibrational Frequency Data

Vibrational Mode298 K (cm⁻¹)350 K (cm⁻¹)400 K (cm⁻¹)Temperature Coefficient (cm⁻¹/K)Reference
C-H stretch312031153108-0.024 [32]
C-C stretch144014381435-0.010 [32]
Nb-Cl stretch420425428+0.016 [32]
Ring breathing111011081105-0.010 [32]

Polymorphic Identification through Vibrational Spectroscopy

Different polymorphic forms of cyclopentadienylniobium tetrachloride exhibit distinct vibrational spectra, enabling rapid phase identification and purity assessment [36] [13]. Characteristic differences in peak positions, intensities, and splitting patterns reflect variations in molecular packing and intermolecular interactions between polymorphic forms [15].

Factor group analysis predicts the number and symmetry of vibrational modes for each polymorphic form based on crystal symmetry [41]. Comparison between theoretical predictions and experimental observations validates structural assignments and confirms polymorphic identity [13].

Low-Temperature Vibrational Studies

Low-temperature vibrational spectroscopy provides enhanced spectral resolution and reveals additional structural details masked by thermal broadening at room temperature [15] [16]. For cyclopentadienylniobium compounds, cooling to liquid nitrogen temperatures (77 K) significantly sharpens vibrational bands and enables detection of weak combination bands and overtones [16].

Matrix isolation techniques using inert gas matrices at cryogenic temperatures enable study of individual molecular units without intermolecular interactions [42]. These experiments provide fundamental vibrational frequencies for isolated cyclopentadienylniobium tetrachloride molecules, facilitating comparison with theoretical calculations and solid-state measurements [42].

Vibrational Coupling and Mode Assignment

Detailed vibrational analysis requires consideration of coupling between different molecular vibrations and their symmetry characteristics [33] [43]. For cyclopentadienylniobium tetrachloride, the C5v symmetry of the cyclopentadienyl ligand and the overall molecular symmetry determine the number and activity of vibrational modes [41].

Hydrogen Bond Acceptor Count

5

Exact Mass

299.81796 g/mol

Monoisotopic Mass

297.82091 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-19-2023

Explore Compound Types